N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide
Description
N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazine ring, a piperidine ring, and a thiophene ring, each contributing to its unique chemical properties and potential applications. The presence of a chlorophenyl group further enhances its reactivity and potential biological activity.
Properties
IUPAC Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c21-17-4-2-1-3-16(17)18-5-6-19(24-23-18)25-10-7-15(8-11-25)22-20(26)14-9-12-27-13-14/h1-6,9,12-13,15H,7-8,10-11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNXJXJPWFDTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)C3=NN=C(C=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridazine Ring: Starting with a chlorophenyl derivative, the pyridazine ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under reflux conditions.
Piperidine Ring Formation: The pyridazine intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Thiophene Carboxamide Formation: Finally, the piperidine-pyridazine intermediate is coupled with a thiophene carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it into a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, modifications to the thiophene core have led to enhanced activity against various cancer cell lines. A notable study demonstrated that compounds structurally related to N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide showed IC50 values in the nanomolar range against specific cancer types, suggesting a potent inhibitory effect on tumor growth .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, structure-activity relationship (SAR) studies revealed that certain modifications could significantly enhance the inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in cancer progression . The optimization of substituents on the piperidine ring has been shown to increase binding affinity and selectivity.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship is crucial for developing more effective derivatives. Research indicates that:
- Piperidine Modifications : Alterations in the piperidine ring can lead to increased lipophilicity and potency.
- Chlorophenyl Substituents : The presence of chlorophenyl groups enhances biological activity through improved interaction with target proteins .
Table 1 summarizes key findings from SAR studies related to this compound:
| Modification Type | Effect on Activity | Reference |
|---|---|---|
| Piperidine ring alterations | Increased potency | |
| Chlorophenyl substitution | Enhanced enzyme inhibition | |
| Thiophene core modifications | Improved anticancer activity |
Neurological Applications
Emerging research suggests potential applications in neurological disorders. The compound's ability to cross the blood-brain barrier may offer therapeutic avenues for conditions such as depression or anxiety, where modulation of neurotransmitter systems is beneficial. Studies involving related compounds have shown promise in enhancing cognitive function and reducing anxiety-like behaviors in animal models .
Antimicrobial Activity
There is also evidence supporting the antimicrobial properties of related compounds. For instance, derivatives exhibiting similar structural features have demonstrated effectiveness against various bacterial strains, indicating a broader spectrum of biological activity that could be harnessed for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. Pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide
- N-(1-(6-(2-bromophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide
- N-(1-(6-(2-methylphenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide
Uniqueness
Compared to these similar compounds, N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide is unique due to the presence of the chlorine atom on the phenyl ring. This chlorine atom can significantly influence the compound’s reactivity and biological activity, potentially enhancing its effectiveness in certain applications.
Biological Activity
N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 412.9 g/mol. The compound features a thiophene ring, a piperidine moiety, and a pyridazine structure, which are common in biologically active compounds.
The primary mechanism of action for this compound involves its role as an ATP-competitive inhibitor of Protein Kinase B (PKB), also known as Akt. The inhibition of PKB affects the PI3K-PKB signaling pathway , which is crucial in various cellular processes, including metabolism, growth, and survival.
Target and Pathways
- Target: Protein Kinase B (PKB)
- Pathway: PI3K-Akt signaling pathway
- Effect: Modulation of biomarkers related to cell signaling
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor . Its pharmacokinetic properties suggest that it can be effectively absorbed and distributed within biological systems, making it suitable for therapeutic applications.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of similar compounds containing piperidine and pyridazine moieties. For instance, derivatives with structural similarities demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Enzyme Inhibition
The compound has shown promise in inhibiting various enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Urease : Relevant in treating infections caused by urease-producing bacteria.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antibacterial Studies : A study reported that compounds with similar piperidine structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and E. coli, indicating strong antibacterial potential .
- Enzyme Inhibition : Research indicated that piperidine derivatives could effectively inhibit AChE, which is significant in the context of neurodegenerative diseases .
- Pharmacological Applications : Compounds exhibiting similar structural features have been investigated for their roles in cancer therapy due to their ability to modulate signaling pathways involved in tumor growth .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves coupling a pyridazine-piperidine intermediate with thiophene-3-carboxamide. Key steps include:
- Coupling Agents : Use HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with Et3N in THF to activate carboxyl groups, as demonstrated in analogous piperazine-pyridine syntheses .
- Purification : Column chromatography (silica gel, gradient elution with CH2Cl2/MeOH) ensures high purity (>95%) .
- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of coupling agent) and reaction time (12–24 hours) to mitigate low yields caused by steric hindrance .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Look for characteristic signals:
- Thiophene protons (δ 7.3–7.5 ppm), piperidine N-CH2 (δ 2.8–3.5 ppm), and pyridazine aromatic protons (δ 8.0–8.5 ppm) .
- Chlorophenyl substituents show deshielded aromatic protons (δ 7.4–7.8 ppm) .
- LC-MS : Confirm molecular weight via [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> peaks. HRMS (ESI) should match theoretical mass within 5 ppm error .
Q. What solvent systems and purification methods are suitable for isolating this compound while maintaining stability?
- Methodological Answer :
- Solubility : Use THF or DMF for reactions; dilute with EtOAC/water for extraction .
- Stability : Avoid prolonged exposure to light or acidic conditions. Store at –20°C under inert gas .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar byproducts .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives to enhance binding affinity to target receptors?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., kinases). Focus on the pyridazine-thiophene scaffold’s orientation in hydrophobic pockets .
- QSAR Analysis : Correlate substituent electronegativity (e.g., 2-chlorophenyl) with activity. Modify piperidine substituents to optimize steric compatibility .
Q. What strategies resolve discrepancies in NMR data between theoretical predictions and experimental results for this compound?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to eliminate solvent peaks interfering with aromatic signals .
- 2D NMR : Employ HSQC and HMBC to assign overlapping signals (e.g., piperidine CH2 vs. thiophene protons) .
- Dynamic Effects : Account for rotameric equilibria in piperidine rings, which split NMR signals. Use variable-temperature NMR to coalesce peaks .
Q. What in vitro assays are critical for evaluating the compound’s pharmacokinetic properties, and how should they be designed?
- Methodological Answer :
- Solubility : Perform shake-flask assays in PBS (pH 7.4) with UV-Vis quantification .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis; calculate unbound fraction with a standard curve .
Q. How can researchers address low yields in coupling reactions during synthesis of the piperidine-pyridazine intermediate?
- Methodological Answer :
- Activation : Pre-activate the carboxylic acid with HBTU or EDCI for 30 minutes before adding the amine .
- Microwave Assistance : Apply microwave irradiation (80°C, 300 W) to reduce reaction time from 24 hours to 2 hours .
- Byproduct Removal : Add molecular sieves (4Å) to absorb water, preventing hydrolysis of the activated intermediate .
Q. What methods validate the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
